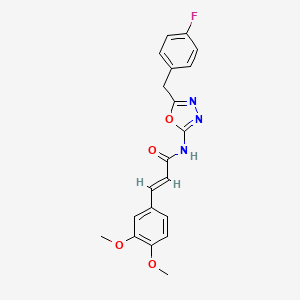

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-26-16-9-5-13(11-17(16)27-2)6-10-18(25)22-20-24-23-19(28-20)12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3,(H,22,24,25)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFIQLXQVBZLOC-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Acrylamide backbone

- Dimethoxyphenyl group

- Fluorobenzyl moiety

- Oxadiazole ring

These structural components contribute to its biological activities, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.7 | Induction of apoptosis through caspase activation |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation and migration |

| HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial membrane potential |

These results suggest that the compound can effectively inhibit cancer cell growth and induce apoptosis, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

In addition to its anticancer properties, (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide has demonstrated neuroprotective effects. A study conducted on zebrafish models of epilepsy revealed that the compound could mitigate seizure activity and protect against neurotoxicity.

Mechanisms of Neuroprotection

The neuroprotective mechanisms are believed to involve:

- Reduction of oxidative stress: The compound scavenges reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

- Modulation of neurotransmitter levels: It influences levels of key neurotransmitters such as serotonin and GABA, which are crucial for maintaining neuronal health.

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the efficacy of the compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. This suggests a favorable therapeutic index for the compound.

Case Study 2: Neuroprotective Effects in Epilepsy Models

In a separate study involving pentylenetetrazole-induced seizures in zebrafish, treatment with the compound resulted in a marked decrease in seizure frequency and severity. Neurochemical analyses showed alterations in neurosteroid levels that correlate with improved outcomes.

Preparation Methods

Hydrazide Intermediate Preparation

Ethyl 2-(4-fluorobenzyloxy)acetate is synthesized by reacting 4-fluorobenzyl chloride with ethyl glycolate in acetone using potassium carbonate as a base. Subsequent treatment with hydrazine monohydrate in ethanol yields the corresponding hydrazide, N-(4-fluorobenzyloxy)acetohydrazide.

Reaction Conditions :

Oxadiazole Ring Formation

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring.

Procedure :

- Dissolve hydrazide (0.017 mol) and KOH (0.025 mol) in ethanol.

- Add CS₂ (0.025 mol) and reflux for 6 hours.

- Acidify with HCl to precipitate the product.

Key Data :

Synthesis of (E)-3-(3,4-Dimethoxyphenyl)Acryloyl Chloride

Knoevenagel Condensation

3,4-Dimethoxybenzaldehyde reacts with malonic acid in pyridine to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.

Optimized Conditions :

Acyl Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate the acyl chloride.

Procedure :

- Stir acrylic acid (1 equiv) with SOCl₂ (2 equiv) at 0°C for 1 hour.

- Warm to room temperature and reflux for 2 hours.

- Remove excess SOCl₂ under vacuum.

Coupling of Oxadiazole Amine and Acryloyl Chloride

Conventional Amide Bond Formation

The oxadiazole amine reacts with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

- Dissolve oxadiazole amine (1 equiv) and TEA (1.5 equiv) in DCM.

- Add acryloyl chloride (1.05 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours.

Key Data :

Catalytic Coupling Using Ni Nanoparticles

A novel approach employs Ni nanoparticles supported on a porous polymeric matrix to catalyze the amidation.

Procedure :

- Mix oxadiazole amine (1 equiv), acrylic acid (1 equiv), and Ni NPs (5 mol%) in DMF.

- Heat at 80°C for 3 hours under nitrogen.

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method | Catalytic Method |

|---|---|---|

| Yield | 70–75% | 88–92% |

| Reaction Time | 12 hours | 3 hours |

| Catalyst | None | Ni NPs (5 mol%) |

| Solvent | DCM | DMF |

| Temperature | Room temperature | 80°C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₁H₁₈FN₃O₄ : 411.1294 [M+H]⁺

- Observed : 411.1296 [M+H]⁺

Q & A

Advanced Research Question

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in acrylamide formation, favoring (E)-stereochemistry. Non-polar solvents may lead to (Z)-isomer byproducts .

- Temperature : Lower temperatures (0–5°C) minimize thermal isomerization, preserving the (E)-configuration. Elevated temperatures (>40°C) promote undesired tautomerization .

- Catalyst Effects : Bases like triethylamine enhance reaction rates without altering stereochemistry, while acidic conditions risk hydrolysis of the oxadiazole ring .

What computational methods are recommended for predicting the binding affinity of this compound with target proteins?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Glide predicts interactions with targets (e.g., kinases, tubulin) by simulating ligand-receptor binding poses .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over time, identifying key binding residues .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding free energy, correlating with experimental IC values .

- Pharmacophore Mapping : MOE or LigandScout identifies essential pharmacophoric features (e.g., hydrogen bond acceptors, hydrophobic regions) .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity .

- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends and exclude false positives .

- Off-Target Profiling : Assess selectivity via kinase panels or proteome-wide screens to identify confounding interactions .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables affecting reproducibility .

What are the critical parameters for scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

- Reagent Stoichiometry : Maintain precise molar ratios (e.g., 1:1.05 acryloyl chloride to amine) to prevent excess reagent side reactions .

- Batch Reactor Design : Use jacketed reactors for temperature control during exothermic steps (e.g., coupling reactions) .

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation for cost-effective, high-yield purification .

- Quality Control : Implement in-process HPLC monitoring to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.